2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Overview
Description
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol . This compound is characterized by the presence of ethoxy and trifluoroethoxy groups attached to a phenyl ring, along with an acetonitrile group. It is commonly used in proteomics research and other scientific studies .
Biochemical Analysis
Biochemical Properties
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with Lewis bases through hydrogen bonding . This interaction can influence the stability and reactivity of the compound in biochemical environments. Additionally, the presence of the trifluoroethoxy group enhances its lipophilicity, which can affect its interaction with lipid membranes and other hydrophobic biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can alter membrane fluidity and permeability, affecting the transport of ions and other molecules . Furthermore, its impact on gene expression can lead to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to form hydrogen bonds with Lewis bases suggests that it can influence the conformation and activity of enzymes and other proteins . Additionally, changes in gene expression induced by this compound can result from its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and differentiation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . The presence of the trifluoroethoxy group can influence the compound’s metabolic flux and the levels of specific metabolites . These interactions are critical for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s lipophilicity allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissue . This distribution pattern can affect the compound’s localization and activity within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
The synthesis of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile typically involves the reaction of 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Scientific Research Applications
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile can be compared with other similar compounds, such as:
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and properties.
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]propionitrile: This compound has a propionitrile group instead of an acetonitrile group, which can influence its chemical behavior and applications.
The unique combination of ethoxy and trifluoroethoxy groups in this compound makes it distinct from other similar compounds and contributes to its specific properties and applications .
Properties
IUPAC Name |
2-[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-17-11-7-9(5-6-16)3-4-10(11)18-8-12(13,14)15/h3-4,7H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYXSJVUAPIXOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214523 | |
Record name | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-18-9 | |
Record name | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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